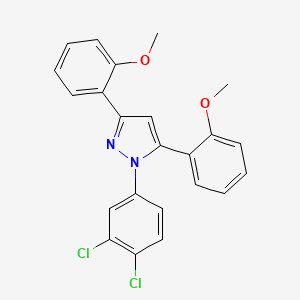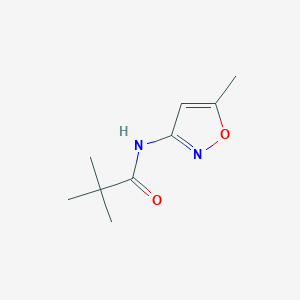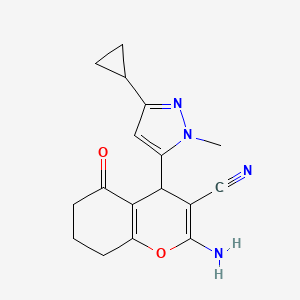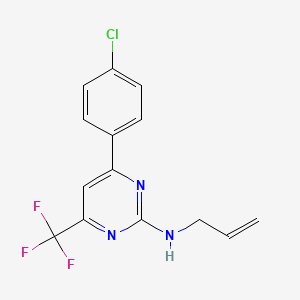![molecular formula C18H14FN5O2 B10912881 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10912881.png)
5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-ethyl-1H-pyrazole from ethyl hydrazine and an appropriate diketone under acidic conditions.
Coupling with Fluorophenyl Group: The pyrazole derivative is then coupled with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Cyclization to Form Pyrazolopyrimidine: The intermediate product undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolopyrimidine core.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized pyrazolopyrimidine derivatives.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression, offering potential therapeutic benefits.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable for creating new drugs and crop protection agents.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-ethyl-1H-pyrazol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(1-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to the presence of the 4-fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14FN5O2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C18H14FN5O2/c1-2-23-15(7-8-20-23)14-9-16(18(25)26)24-17(21-14)10-13(22-24)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,25,26) |
InChI Key |
DKAYDEKHFCYRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10912822.png)
![4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10912827.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
![N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B10912834.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)

![1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912842.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B10912858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10912861.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone](/img/structure/B10912871.png)

